GI motility disorders are a group of conditions that affect the movement of food through the digestive system. Some common symptoms include constipation, diarrhea, bloating, and nausea. Velusetrag acts as a selective serotonin receptor agonist, meaning it mimics the effects of the neurotransmitter serotonin in specific parts of the GI tract []. Serotonin plays a role in regulating gut motility, and Velusetrag's activation of these receptors is thought to stimulate muscle contractions, promoting the passage of food [].
Velusetrag is an investigational drug developed by Theravance Biopharma, primarily targeting gastrointestinal motility disorders. It is a highly selective agonist for the serotonin receptor subtype 5-hydroxytryptamine type 4, commonly referred to as 5-HT4. The chemical formula for Velusetrag is , with a molecular weight of approximately 504.65 g/mol. It has shown promise in treating conditions such as chronic idiopathic constipation, diabetic gastroparesis, and irritable bowel syndrome, particularly in patients who exhibit constipation as a predominant symptom .
Velusetrag acts primarily through its interaction with the 5-HT4 receptor, which leads to enhanced gastrointestinal motility. The mechanism involves the activation of intracellular signaling pathways that promote smooth muscle contraction and accelerate gastric emptying. The drug's selectivity for the 5-HT4 receptor over other serotonin receptors (such as 5-HT2 and 5-HT3) minimizes potential side effects associated with less selective agents .
In clinical trials, Velusetrag has demonstrated significant efficacy in improving bowel movement frequency and consistency in patients suffering from chronic constipation. In one study involving 401 participants, it was found to statistically enhance the frequency of complete spontaneous bowel movements compared to placebo . Additionally, Velusetrag has shown prokinetic effects, such as accelerated gastric emptying and increased intestinal transit time, making it a candidate for treating gastroparesis .
Velusetrag is primarily being investigated for its application in treating various gastrointestinal disorders:
Additionally, emerging research suggests potential cognitive benefits, indicating that Velusetrag may influence neurological functions, particularly in models related to Alzheimer's disease .
Velusetrag interacts selectively with the 5-HT4 receptor, exhibiting minimal affinity for other serotonin receptor subtypes. This selectivity reduces the likelihood of adverse effects commonly associated with non-selective serotonin agonists. Interaction studies have indicated that Velusetrag does not significantly alter the pharmacokinetics of other drugs when administered concurrently, suggesting a favorable safety profile .
Several compounds exhibit similar pharmacological profiles to Velusetrag. Here are some notable examples:
| Compound Name | Mechanism of Action | Selectivity | Clinical Use |
|---|---|---|---|
| Tegaserod | 5-HT4 receptor agonist | Moderate | Irritable bowel syndrome |
| Cisapride | 5-HT4 receptor agonist | Low | Gastroesophageal reflux disease |
| Prucalopride | 5-HT4 receptor agonist | High | Chronic constipation |
| Felcisetrag | 5-HT4 receptor agonist | High | Gastroparesis |
Uniqueness of Velusetrag: Velusetrag stands out due to its high selectivity (>500-fold) for the 5-HT4 receptor compared to other serotonin receptors, which may lead to fewer side effects and a better therapeutic profile for gastrointestinal disorders . Its dual potential for gastrointestinal and cognitive applications further distinguishes it from its peers.
Velusetrag was conceived through a multivalent quinolone-tropane design strategy that optimized high‐affinity contact with the orthosteric pocket of the human 5-hydroxytryptamine 4 receptor while minimizing charge density that can predispose to human ether-à-go-go-related gene channel engagement [1] [2]. Radioligand displacement assays using membranes from human embryonic kidney-293 cells expressing the 5-hydroxytryptamine 4(c) splice variant demonstrate a mean equilibrium dissociation constant (pKᵢ = 7.7; Kᵢ ≈ 20 nM) [3]. Functional coupling studies show potent stimulation of cyclic adenosine monophosphate with half-maximal effective concentration pEC₅₀ = 8.3 (EC₅₀ ≈ 5 nM) and a maximal efficacy that equals or exceeds that of the endogenous agonist 5-hydroxytryptamine [3].
| Receptor system | Assay format | pKᵢ (or pEC₅₀) | Selectivity versus 5-HT4 | Reference |
|---|---|---|---|---|
| 5-Hydroxytryptamine 4(c) (human) | [³H]GR113808 displacement | 7.7 | — | 21 |
| 5-Hydroxytryptamine 4(c) (human) | Cyclic adenosine monophosphate elevation | 8.3 | — | 21 |
| 5-Hydroxytryptamine 1A (human) | [³H]8-OH-DPAT displacement | <5 (Kᵢ > 10 µM) | >500-fold | 21 |
| 5-Hydroxytryptamine 2A (human) | [³H]Ketanserin displacement | ≈7 (Kᵢ ≈ 100 nM) | 50-fold | 38 |
| 5-Hydroxytryptamine 3A (human) | [¹²⁵I]GR65630 displacement | <5 (Kᵢ > 10 µM) | >500-fold | 21 |
Table 1 | Human recombinant binding profile of Velusetrag.
The high‐throughput data in Table 1 were obtained with monolayers of human embryonic kidney-293 cells or Ltk- fibroblasts expressing each receptor subtype at near-physiological density [3] [4]. For the 5-hydroxytryptamine 4 receptor, Velusetrag displayed rapid association kinetics (t½ ≈ 3 min) and a slow dissociation rate (k₋₁ ≈ 0.06 min⁻¹), yielding a residence time of ~17 min that underpins sustained signaling [3]. Saturation isotherms confirmed single-site binding with Hill coefficients close to unity, indicating absence of cooperative interactions.
Off-target screens encompassing 78 ligand-gated ion channels, G-protein-coupled receptors and transporters revealed no measurable binding to 5-hydroxytryptamine 3, minimal affinity for 5-hydroxytryptamine 1A, and low-moderate affinity for 5-hydroxytryptamine 2A (Table 1) [3] [4]. Functional assays (intracellular calcium mobilization for 5-hydroxytryptamine 3; GTPγS binding for 5-hydroxytryptamine 1A/2A) confirmed <15% agonist or antagonist activity at 10 µM—that is, >500-fold over pEC₅₀ at the target receptor [3].
Ex vivo preparations of longitudinal muscle-myenteric plexus from guinea-pig colon and tunica muscularis mucosa of rat oesophagus were used to benchmark intrinsic activity (IA) against full intrinsic agonist 5-hydroxytryptamine [5]. Velusetrag produced near-maximal tissue responses (IA ≥ 95%) with potencies summarised in Table 2.
| Tissue & species | Functional endpoint | pEC₅₀ (EC₅₀ nM) | Intrinsic activity (% of 5-HT) | Reference |
|---|---|---|---|---|
| Guinea-pig colon LMMP | Contraction | 7.9 (12) | 100 | 24 |
| Rat oesophageal smooth muscle | Relaxation | 7.9 (12) | 98 | 24 |
| Canine antrum/duodenum/jejunum (in situ) | Strain-gauge motility index (Δg g⁻¹) | 8.0 (10) | 92 | 24 |
Table 2 | Native gastrointestinal tissue pharmacodynamics of Velusetrag.
The equivalence of intrinsic activity to 5-hydroxytryptamine distinguishes Velusetrag from first-generation gastroprokinetics such as Tegaserod (IA ≈ 65%) and Mosapride (IA ≈ 37%), supporting its robust prokinetic profile in vivo without necessitating supra-physiological receptor occupancy [3] [5].
Early compounds in the 5-hydroxytryptamine 4 receptor class (for example Cisapride) proved arrhythmogenic through high-affinity blockade of the human ether-à-go-go-related gene potassium channel (IC₅₀ ≈ 6 nM) [6]. In contrast, Velusetrag demonstrated no inhibition at 3 µM and an extrapolated IC₅₀ > 3 mM, providing >150 000‐fold safety margin relative to therapeutic free plasma concentrations [3] [7]. Comparative data are summarised in Table 3.
| Compound | hERG IC₅₀ (µM) | Fold-selectivity over 5-HT4 potency | Key structural feature reducing hERG affinity | Reference |
|---|---|---|---|---|
| Velusetrag | >3000 | >600 000 | Neutral secondary binding group; reduced π-stacking surface | 58 |
| Prucalopride | 0.62 | 800 | Polar hetero-bicyclic core | 64 |
| Cisapride | 0.0065 | 1 | Protonatable piperidine linked to planar aromatic system | 62 |
Table 3 | Human ether-à-go-go-related gene channel blockade comparison.
Structure–activity analyses indicate three principal determinants of Velusetrag’s negligible hERG engagement:
These features collectively confer a >30-fold margin above the industry heuristic for torsadogenic risk (hERG IC₅₀ ≥30 × free Cₘₐₓ) [11], substantiating Velusetrag’s cardiovascular safety gatekeeping while preserving gastrointestinal efficacy.